molecular formula C21H23NO5 B2635420 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-hydroxy-2-methylpropyl)amino)aceticacid CAS No. 2580233-28-7

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-hydroxy-2-methylpropyl)amino)aceticacid

Cat. No.: B2635420
CAS No.: 2580233-28-7
M. Wt: 369.417
InChI Key: IFBCRCDJCLWHDC-UHFFFAOYSA-N
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-hydroxy-2-methylpropyl)amino)acetic acid is an organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis as a protecting group for amino acids, which helps in the stepwise construction of peptides by preventing unwanted side reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-hydroxy-2-methylpropyl)amino)acetic acid typically involves the reaction of fluorenylmethoxycarbonyl chloride with the appropriate amino acid derivative. The reaction is usually carried out in the presence of a base such as sodium bicarbonate or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-hydroxy-2-methylpropyl)amino)acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically peptides with the desired sequence of amino acids, free from unwanted side reactions.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-hydroxy-2-methylpropyl)amino)acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids, preventing unwanted side reactions during the coupling process. The Fmoc group can be selectively removed using a base such as piperidine, allowing for the sequential addition of amino acids to form the desired peptide.

Comparison with Similar Compounds

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-(2-hydroxy-2-methylpropyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-21(2,26)13-22(11-19(23)24)20(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18,26H,11-13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBCRCDJCLWHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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